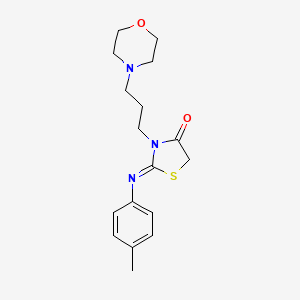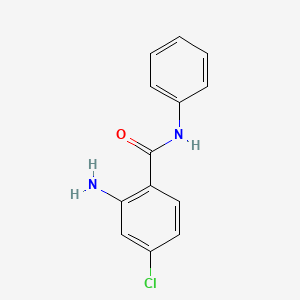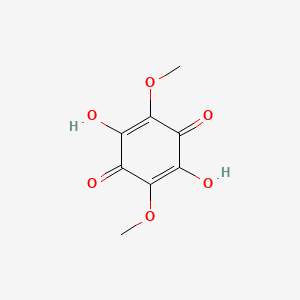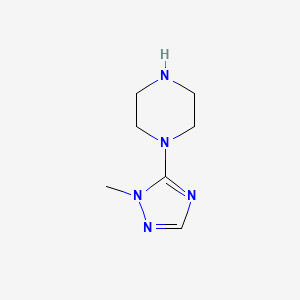
1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions generally include the use of copper (I) catalysts, such as copper (I) bromide or copper (I) sulfate, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .
Aplicaciones Científicas De Investigación
PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- involves its interaction with various molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the antimicrobial, antiviral, and anticancer effects observed .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Known for its antifungal properties.
Imidazole: Widely used in antifungal and anticancer drugs.
Benzimidazole: Known for its broad-spectrum antimicrobial activity
Uniqueness
PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- is unique due to its combination of the piperazine and triazole moieties, which confer enhanced biological activity and stability. This makes it a valuable compound for further research and development in various fields .
Propiedades
Fórmula molecular |
C7H13N5 |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
1-(2-methyl-1,2,4-triazol-3-yl)piperazine |
InChI |
InChI=1S/C7H13N5/c1-11-7(9-6-10-11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3 |
Clave InChI |
CLWWIEXQQAUKEW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


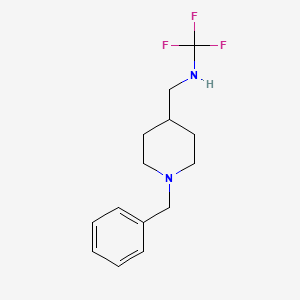

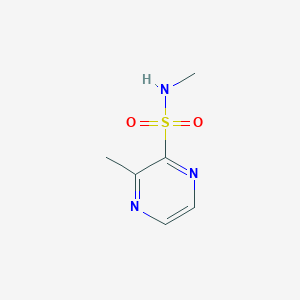
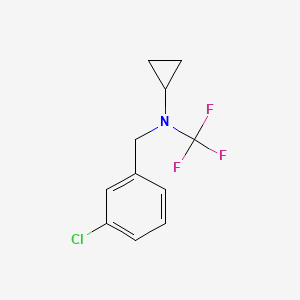


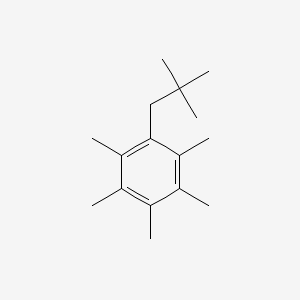
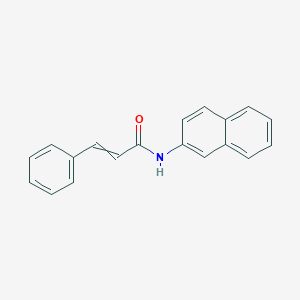
![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
